N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide,monohydrochloride
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Overview
Description
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Formation of the Cyclopentanecarboxamide Moiety: This involves the reaction of the piperidine derivative with cyclopentanecarboxylic acid or its derivatives.
Hydrochloride Salt Formation: The final compound is converted to its monohydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclopentanecarboxamide moiety, potentially forming alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals or as a chemical reagent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The phenethyl group may play a role in binding to these targets, while the piperidine ring and cyclopentanecarboxamide moiety contribute to the overall pharmacological activity. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenethylpiperidin-4-yl)-N-(phenyl)cyclopentanecarboxamide: Lacks the deuterium labeling (d5) present in the original compound.
N-(1-phenethylpiperidin-4-yl)-N-(phenyl)cyclohexanecarboxamide: Contains a cyclohexane ring instead of a cyclopentane ring.
N-(1-phenethylpiperidin-4-yl)-N-(phenyl)butanamide: Contains a butanamide moiety instead of a cyclopentanecarboxamide moiety.
Uniqueness
The presence of the deuterium labeling (d5) in N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide, monohydrochloride makes it unique compared to other similar compounds. This labeling can be useful in studies involving isotopic labeling, such as tracing metabolic pathways or studying reaction mechanisms.
Properties
Molecular Formula |
C25H33ClN2O |
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Molecular Weight |
418.0 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide;hydrochloride |
InChI |
InChI=1S/C25H32N2O.ClH/c28-25(22-11-7-8-12-22)27(23-13-5-2-6-14-23)24-16-19-26(20-17-24)18-15-21-9-3-1-4-10-21;/h1-6,9-10,13-14,22,24H,7-8,11-12,15-20H2;1H/i2D,5D,6D,13D,14D; |
InChI Key |
ZEYJIGZFICSSRY-RJGPOACUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCC4)[2H])[2H].Cl |
Canonical SMILES |
C1CCC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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